6-Methoxypyrazine-2-sulfinic acid

Description

Properties

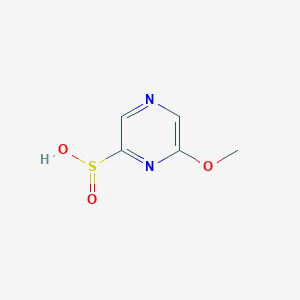

Molecular Formula |

C5H6N2O3S |

|---|---|

Molecular Weight |

174.18 g/mol |

IUPAC Name |

6-methoxypyrazine-2-sulfinic acid |

InChI |

InChI=1S/C5H6N2O3S/c1-10-4-2-6-3-5(7-4)11(8)9/h2-3H,1H3,(H,8,9) |

InChI Key |

YELYAQNQSCKLNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CC(=N1)S(=O)O |

Origin of Product |

United States |

Preparation Methods

Methoxypyrazine Core Synthesis

The methoxypyrazine core can be synthesized via:

- Nucleophilic substitution on halogenated pyrazines with methoxide ions.

- Bromination of aminopyrazines followed by methoxylation under controlled conditions.

For example, 2-amino-5-bromopyrazine can be converted to 2-amino-5-methoxypyrazine by reaction with sodium methoxide at elevated temperatures (140 °C) in sealed vessels, yielding approximately 60% product.

Sulfinic Acid Group Introduction

The sulfinic acid moiety is typically introduced by:

- Direct sulfonylation of methoxypyrazine derivatives using sulfonyl chloride reagents in the presence of a base.

- Oxidation of sulfinyl or sulfanyl precursors to the sulfinic acid stage.

- Diazotization followed by hydrolysis of amino-substituted methoxypyrazines to yield sulfinic acid derivatives.

The reaction conditions are optimized to favor sulfinic acid formation over sulfonic acid or sulfonyl fluoride byproducts.

Detailed Preparation Methods

Diazotization and Hydrolysis Route

This method involves:

- Starting from an amino-methoxypyrazine derivative (e.g., 2-amino-5-methoxypyrazine).

- Diazotization using sodium nitrite in concentrated sulfuric acid at low temperatures (0–5 °C).

- Controlled warming to 40 °C to promote hydrolysis.

- Extraction and purification by column chromatography.

This approach yields sulfinic acid derivatives but often with moderate yields (e.g., 15% for 2-hydroxy-5-methoxypyrazine as a related compound), possibly due to instability under acidic conditions.

Direct Sulfonylation Using Sulfonyl Chlorides

- Methoxypyrazine is reacted with sulfonyl chloride derivatives in the presence of a base (e.g., triethylamine or sodium hydroxide).

- The reaction proceeds under mild to moderate temperatures.

- The sulfinic acid group is introduced selectively at the 2-position.

- This method is favored for its straightforwardness and better control over product purity and yield.

Oxidation of Sulfanyl or Sulfinyl Precursors

- Starting from methoxypyrazine derivatives bearing sulfanyl (-SH) or sulfinyl (-SO) groups.

- Controlled oxidation using mild oxidants (e.g., hydrogen peroxide or peracids) converts these groups to sulfinic acid.

- This method allows for fine-tuning of oxidation state and minimizes overoxidation to sulfonic acids.

Research Findings and Notes

- The position of the methoxy group significantly affects the stability of intermediates and final sulfinic acid products. The 6-methoxy isomer may require tailored reaction conditions to avoid decomposition or side reactions.

- Acidic hydrolysis steps can lead to product degradation; thus, milder conditions or alternative routes (e.g., direct sulfonylation) are preferred for better yields and stability.

- The sulfinic acid group acts as an electrophile , enabling further functionalization or biological activity, which underscores the importance of preserving this group during synthesis.

- Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures to separate the sulfinic acid from byproducts.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyrazine-2-sulfinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

6-Methoxypyrazine-2-sulfinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxypyrazine-2-sulfinic acid involves its reactivity as a sulfinic acid. It can act as a nucleophile or an electrophile in different chemical reactions. The sulfinic acid group can donate or accept electrons, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 6-methoxypyrazine-2-sulfinic acid with related pyrazine derivatives:

*Biological activity inferred from structurally related hydrazide derivatives .

Physicochemical Properties

- Acidity : Sulfinic acids (-SO₂H) are less acidic than carboxylic acids (-COOH) but more acidic than alcohols. The electron-donating methoxy group at position 6 may slightly reduce the acidity of the sulfinic acid group compared to unsubstituted pyrazine sulfinic acids.

- Solubility : Sulfinic acids generally exhibit moderate water solubility due to their polar -SO₂H group. This contrasts with esters (e.g., methyl 6-methoxypyrazine-2-carboxylate), which are more lipophilic .

- Stability : Sulfinic acids are prone to oxidation, forming sulfonic acids (-SO₃H) under aerobic conditions. This reactivity differentiates them from stable hydrazide or ester derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.